Evidence Item 1: Lack of α-Glucosidase Inhibition Defines a Clear Functional Boundary Against Co-Isolated Flavonoids
In a study isolating α-glucosidase inhibitors from Moringa oleifera leaves, 4-hydroxybenzaldehyde rhamnoside (identified as p-hydroxybenzaldehyde-O-α-L-rhamnopyranoside) was tested alongside other isolates. While the compound showed no detectable α-glucosidase inhibitory activity, the co-isolated flavonoid kaempferol demonstrated potent inhibition with an IC50 of 46.46 µM [1]. This establishes 4-hydroxybenzaldehyde rhamnoside as a non-inhibitor for this enzyme, a crucial negative control characteristic for studies aiming to attribute activity to specific phenolic components.
| Evidence Dimension | α-glucosidase inhibitory activity (baker‘s yeast) |
|---|---|
| Target Compound Data | No inhibitory effect observed |
| Comparator Or Baseline | Kaempferol: IC50 = 46.46 µM |
| Quantified Difference | No activity vs. potent inhibition |
| Conditions | In vitro enzyme inhibition assay using α-glucosidase from baker‘s yeast |
Why This Matters
This data directly informs selection when a compound is needed as a non-interfering control or a specific enzyme substrate in studies involving α-glucosidase pathways, differentiating it from bioactive flavonoid analogs.
- [1] Sudmart, W. (2012). α-Glucosidase inhibitors from leaves of Moringa oleifera (Master’s thesis, Chulalongkorn University). View Source
